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Abstract
This technical guide provides a comprehensive overview of the melting point of

tridecanophenone, a critical physicochemical parameter for its application in research and

development. The document delves into the theoretical underpinnings of melting point behavior

in aromatic ketones, detailed methodologies for its accurate determination, and an analysis of

factors that can influence its value. By integrating established scientific principles with practical,

field-proven insights, this guide serves as an essential resource for scientists working with

tridecanophenone, ensuring the integrity and reproducibility of their experimental work.

Introduction: The Significance of the Melting Point
of Tridecanophenone
Tridecanophenone, also known by its synonyms laurophenone and 1-phenyltridecan-1-one, is

an aromatic ketone with a long alkyl chain. Its molecular structure, consisting of a polar
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carbonyl group attached to a nonpolar phenyl ring and a long hydrocarbon tail, imparts unique

properties that make it a subject of interest in various chemical and pharmaceutical research

areas. The melting point of a solid crystalline compound like tridecanophenone is a

fundamental physical property, representing the temperature at which it transitions from a solid

to a liquid phase at atmospheric pressure.

The accurate determination of tridecanophenone's melting point is paramount for several

reasons:

Identity and Purity Assessment: A sharp and consistent melting point range is a primary

indicator of the purity of a crystalline solid. Impurities typically depress and broaden the

melting range, a phenomenon that can be exploited for quality control in synthesis and

purification processes.

Physicochemical Characterization: The melting point is a key descriptor in the overall

physicochemical profile of a compound. It provides insights into the strength of the

intermolecular forces within the crystal lattice, which in turn influences properties like

solubility and dissolution rate – critical parameters in drug development.

Polymorphism Screening: The potential for a compound to exist in multiple crystalline forms,

or polymorphs, is a significant consideration in the pharmaceutical industry. Each polymorph

will have a distinct melting point, and identifying these forms is crucial for ensuring the

stability and bioavailability of an active pharmaceutical ingredient (API).

This guide will provide a detailed exploration of the melting point of tridecanophenone,

beginning with its experimentally determined value and the factors that govern this property.

Physicochemical Properties and Reported Melting
Point
Tridecanophenone is a white to light yellow crystalline powder. Its key structural features are a

phenyl group and a dodecyl chain attached to a carbonyl group. This combination of aromatic

and aliphatic moieties influences its crystal packing and, consequently, its melting point.
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Property Value Source

Chemical Name Tridecanophenone -

Synonyms

Laurophenone,

Dodecanophenone, 1-

Phenyltridecan-1-one

[1]

CAS Number 1674-38-0 [1]

Molecular Formula C₁₉H₃₀O -

Molecular Weight 274.44 g/mol -

Melting Point 44-47 °C [1][2]

Boiling Point 214-215 °C at 16 mmHg [1][2]

The reported melting point of tridecanophenone is in the range of 44-47 °C[1][2]. This

relatively low melting point for a molecule of its size can be attributed to the flexibility of the long

alkyl chain, which can disrupt efficient crystal lattice packing compared to more rigid molecules.

Theoretical Framework: Factors Influencing the
Melting Point of Aromatic Ketones
The melting point of an organic compound is dictated by the strength of the intermolecular

forces holding the molecules together in a crystal lattice. For aromatic ketones like

tridecanophenone, these forces include:

Van der Waals Forces: These are the primary intermolecular forces for the nonpolar

hydrocarbon portions of the molecule (the phenyl ring and the dodecyl chain). The long alkyl

chain contributes significantly to the overall van der Waals interactions.

Dipole-Dipole Interactions: The carbonyl group (C=O) is polar, with the oxygen atom being

more electronegative than the carbon atom. This creates a permanent dipole, leading to

dipole-dipole attractions between adjacent molecules in the crystal lattice.

Crystal Packing and Molecular Symmetry: The efficiency with which molecules can pack into

a crystal lattice has a profound effect on the melting point. More symmetrical molecules tend
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to pack more efficiently, leading to stronger intermolecular forces and higher melting points.

The presence of the long, flexible dodecyl chain in tridecanophenone can hinder optimal

packing.

Impurities are a major extrinsic factor that can alter the melting point. They disrupt the regular

crystal lattice structure, requiring less energy to break the intermolecular forces, which results

in a lower and broader melting range.

Experimental Determination of the Melting Point
Accurate determination of the melting point is crucial for the reliable characterization of

tridecanophenone. The following section outlines a standard operating procedure for this

measurement.

Instrumentation
A modern digital melting point apparatus is recommended for accurate and reproducible

results. These instruments typically feature a heated block with controlled temperature

ramping, a sample holder for capillary tubes, and a magnified viewing lens or a camera.

Sample Preparation
Ensure Sample Purity: The tridecanophenone sample should be purified, typically by

recrystallization, to ensure the absence of solvents and other impurities.

Sample Grinding: The crystalline sample should be finely ground to a powder to ensure

uniform packing in the capillary tube.

Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-

walled capillary tube, sealed at one end. The tube is then tapped gently to pack the sample

to a height of 2-3 mm.

Measurement Protocol
Instrument Calibration: The melting point apparatus should be calibrated using certified

reference standards with known melting points that bracket the expected melting point of

tridecanophenone.
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Initial Rapid Heating: A preliminary, rapid heating run can be performed to get an

approximate melting range.

Accurate Determination: For an accurate measurement, a fresh sample is used. The

apparatus is heated to a temperature about 10-15 °C below the expected melting point.

Slow Heating Rate: The heating rate is then reduced to 1-2 °C per minute to allow for

thermal equilibrium between the sample and the heating block.

Observation and Recording: The temperature at which the first drop of liquid appears (the

onset of melting) and the temperature at which the last solid crystal melts (the clear point)

are recorded. This range is the melting point of the sample.

Below is a Graphviz diagram illustrating the workflow for accurate melting point determination.

Sample Preparation Measurement

Purify Sample
(e.g., Recrystallization) Grind to Fine Powder Load Capillary Tube Calibrate Instrument Rapid Heating

(Approximate Range)
Slow Heating
(1-2 °C/min)

Record Melting Range
(Onset to Clear Point)

Click to download full resolution via product page

Caption: Workflow for Accurate Melting Point Determination.

The Impact of Polymorphism
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a

critical consideration for any crystalline organic compound. Different polymorphs of the same

compound can have different physical properties, including melting point, solubility, and

stability. While there is no specific mention of polymorphism for tridecanophenone in the

readily available literature, it is a phenomenon that should be considered, especially in a

pharmaceutical context.

Techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD),

and microscopy can be used to investigate the potential for polymorphism in
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tridecanophenone. Each distinct polymorphic form would exhibit a unique melting point.

Conclusion
The melting point of tridecanophenone, reported as 44-47 °C, is a fundamental

physicochemical property that is essential for its identification, purity assessment, and overall

characterization. A thorough understanding of the factors that influence this property, coupled

with the use of standardized and well-calibrated experimental techniques, is crucial for

obtaining accurate and reliable data. This technical guide provides the necessary theoretical

background and practical protocols to empower researchers, scientists, and drug development

professionals in their work with this important aromatic ketone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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